molecular formula C22H22N8O2 B11178008 2-[4-(4-chlorophenyl)piperazin-1-yl]-4'-methyl-2'-morpholin-4-yl-4,5'-bipyrimidin-6(1H)-one

2-[4-(4-chlorophenyl)piperazin-1-yl]-4'-methyl-2'-morpholin-4-yl-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11178008
M. Wt: 430.5 g/mol
InChI Key: RXNZHBXTZBEHDC-UHFFFAOYSA-N
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Description

4’-METHYL-2-[(4-METHYLQUINAZOLIN-2-YL)AMINO]-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline moiety, a morpholine ring, and a bipyrimidine core, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

The synthesis of 4’-METHYL-2-[(4-METHYLQUINAZOLIN-2-YL)AMINO]-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves multiple steps, starting with the preparation of the quinazoline and bipyrimidine intermediates. The reaction conditions typically include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final step involves the coupling of the quinazoline and bipyrimidine intermediates with morpholine under reflux conditions to yield the desired product.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the quinazoline or bipyrimidine rings, using reagents like sodium azide or alkyl halides, resulting in the formation of substituted derivatives.

Scientific Research Applications

4’-METHYL-2-[(4-METHYLQUINAZOLIN-2-YL)AMINO]-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways.

    Medicine: It is being investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4’-METHYL-2-[(4-METHYLQUINAZOLIN-2-YL)AMINO]-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound inhibits their activity, leading to the disruption of cell signaling pathways that are crucial for cell growth and survival. This inhibition can result in the induction of apoptosis and the suppression of tumor growth.

Comparison with Similar Compounds

Similar compounds to 4’-METHYL-2-[(4-METHYLQUINAZOLIN-2-YL)AMINO]-2’-(MORPHOLIN-4-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE include other quinazoline derivatives such as:

Properties

Molecular Formula

C22H22N8O2

Molecular Weight

430.5 g/mol

IUPAC Name

4-(4-methyl-2-morpholin-4-ylpyrimidin-5-yl)-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one

InChI

InChI=1S/C22H22N8O2/c1-13-15-5-3-4-6-17(15)26-20(24-13)29-21-27-18(11-19(31)28-21)16-12-23-22(25-14(16)2)30-7-9-32-10-8-30/h3-6,11-12H,7-10H2,1-2H3,(H2,24,26,27,28,29,31)

InChI Key

RXNZHBXTZBEHDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)C4=CN=C(N=C4C)N5CCOCC5

Origin of Product

United States

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